molecular formula C8H6BrFN2O B13027535 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine

Cat. No.: B13027535
M. Wt: 245.05 g/mol
InChI Key: ODJSFUWSAAEJSV-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a fast, clean, and high-yielding method . The reaction conditions often involve neutral or weak basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to be efficient and environmentally friendly, minimizing waste and the need for solvent recovery .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions may vary from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

2-bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrFN2O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,1H3

InChI Key

ODJSFUWSAAEJSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1F)Br

Origin of Product

United States

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